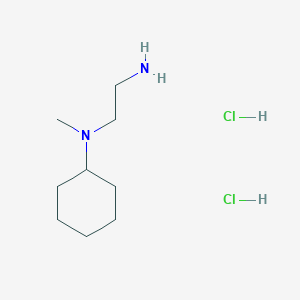

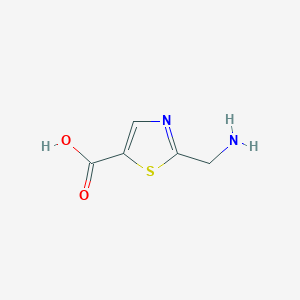

2-(Aminomethyl)thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)thiazole-5-carboxylic acid is a chemical compound with the linear formula C5H6N2O2S . It is used in the field of medicinal chemistry and drug discovery research .

Synthesis Analysis

The synthesis method of 2-(Aminomethyl)thiazole-5-carboxylic acid adopts 2-methylthiazole-5-carboxylic acid as an initial raw material. The target compound is obtained through the classical chemical reactions of esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence .Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)thiazole-5-carboxylic acid consists of a thiazole core, which is a heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C5H6N2O2S/c6-1-4-7-2-3 (10-4)5 (8)9/h2H,1,6H2, (H,8,9) .Chemical Reactions Analysis

2-Aminothiazole derivatives, including 2-(Aminomethyl)thiazole-5-carboxylic acid, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The chemical reactions involved in these activities are currently under investigation.Wissenschaftliche Forschungsanwendungen

Anticancer Agent

2-Aminothiazole derivatives, including 2-(Aminomethyl)thiazole-5-carboxylic acid, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .

Antioxidant

The 2-aminothiazole scaffold, which includes 2-(Aminomethyl)thiazole-5-carboxylic acid, has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Agent

2-Aminothiazole compounds, including 2-(Aminomethyl)thiazole-5-carboxylic acid, have demonstrated antimicrobial activity . They can be used as key intermediates to synthesize antibacterial drugs .

Anti-inflammatory Agent

2-Aminothiazole-based compounds have been associated with anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, and substances that can help manage it can be crucial in treating many diseases.

Ligands of Estrogen Receptors

Aminothiazole compounds act as ligands of estrogen receptors . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen.

Adenosine Receptor Antagonists

Aminothiazole compounds afford a new group of adenosine receptor antagonists . Adenosine receptors play a role in the central nervous system and inflammation.

Fungicides

They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas . Fungicides are biocidal chemical compounds used to kill parasitic fungi or their spores.

Schistosomicidal and Anthelmintic Drugs

Aminothiazole compounds can be used as schistosomicidal and anthelmintic drugs . These are used to treat parasitic worm infestations.

Zukünftige Richtungen

The 2-aminothiazole scaffold, which includes 2-(Aminomethyl)thiazole-5-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in various therapeutic applications.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCMJVDOVUXFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622419 |

Source

|

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thiazole-5-carboxylic acid | |

CAS RN |

933742-24-6 |

Source

|

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)